molecular formula C7H6N2S2 B1196076 6-Amino-2-mercaptobenzothiazole CAS No. 7442-07-1

6-Amino-2-mercaptobenzothiazole

Cat. No. B1196076
CAS RN: 7442-07-1
M. Wt: 182.3 g/mol
InChI Key: IDPNFKLUBIKHSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-2-mercaptobenzothiazole and its derivatives involves several methods, including organotin(IV) derivatives synthesis with heterocyclic thioamides and the use of carbon disulfide in a tandem reaction with o-haloaniline derivatives. For instance, a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide has been developed to afford 2-mercaptobenzothiazole derivatives in good to excellent yields (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized by various spectroscopic techniques including FT-IR, NMR, and X-ray diffraction. The crystal structures reveal a distorted octahedral geometry around tin(IV) in certain derivatives, illustrating the complex's molecular structure and bonding (Xanthopoulou et al., 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, novel derivatives of 6-amino-2-phenylbenzothiazole have been synthesized, showing cytostatic activities against malignant human cell lines (Racané et al., 2006). Additionally, its derivatives have been used as selective adsorbents for the preconcentration of gold, platinum, and palladium, demonstrating the compound's chemical versatility and applicability in analytical chemistry (Pu et al., 1998).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. While specific studies on the physical properties of this compound itself were not highlighted, the synthesis and characterization of its derivatives provide insights into the physical aspects that govern their use in material science and chemistry.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents, ability to form complexes, and its role as a ligand in coordination chemistry, have been extensively studied. Its derivatives exhibit a range of biological activities, and their synthesis and structural characterization have contributed to our understanding of their chemical behavior (Xanthopoulou et al., 2007).

Scientific Research Applications

  • Antimicrobial Agent : 6A2MBT derivatives, such as 2-mercapto-1,3-benzothiazole isosters, have demonstrated notable in vitro antibacterial and antifungal activities. These compounds, particularly those with a bulky substituent at the 6-position, have shown high antifungal activity (Defrenza et al., 2015).

  • Inhibitors of Enzymes : Aminomethyl and alkoxymethyl derivatives of 6A2MBT have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II. These derivatives showed significant inhibition, with Ki values in specific ranges (Gulcin et al., 2017).

  • Antifungal Activity : Certain derivatives of 6A2MBT, such as 6-amino-2-n-pentylthiobenzothiazole, have exhibited effective inhibition of yeast-like forms of Candida albicans, suggesting potential for antifungal applications (Kuchta et al., 1989).

  • Enzyme Inhibition in Food Industry : 2-Mercaptobenzothiazole, a related compound, has been found to be a potent inhibitor of banana polyphenoloxidase, indicating its utility in delaying substrate oxidation in food processing (Palmer & Roberts, 1967).

  • Electrochemical Sensor : Gold-6-amino-2-mercaptobenzothiazole (Au-6A2MBT) has been used in the development of sensors for detecting dopamine in pharmaceutical samples, showcasing its application in analytical chemistry (Shervedani et al., 2010).

  • Anti-Candida Activity : Some 6A2MBT derivatives have shown significant activity against Candida strains, with better activity than standard compounds like 2-mercaptobenzothiazole (Bujdáková et al., 1993).

  • Pharmacological Profile : 2-Mercaptobenzothiazoles, including 6A2MBT, are reported to have various bioactive properties like antimicrobial, antitubercular, anti-inflammatory, and antitumor activities, among others (Azam & Suresh, 2012).

  • Corrosion Inhibitor : It has been used as a corrosion inhibitor for metals like aluminum and copper, protecting them from degradation in corrosive environments (Zheludkevich et al., 2005).

  • Antifouling Agent : 6A2MBT has been assessed for its antibacterial effects when immobilized in layered double hydroxide structures, with potential applications in antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

  • Plant Assimilation and Metabolism : The kinetics of MBT plant assimilation and metabolism have been studied, revealing its conversion into various metabolites in plants, which has implications for water reuse and food safety (LeFevre et al., 2016).

Safety and Hazards

6-Amino-2-mercaptobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves .

Future Directions

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, are biologically active and industrially demanded compounds . They are considered promising for the development of new drugs and materials . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name

6-amino-3H-1,3-benzothiazole-2-thione
Source PubChem
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InChI

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNFKLUBIKHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064703
Record name 2(3H)-Benzothiazolethione, 6-amino-
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

7442-07-1
Record name 6-Amino-2-mercaptobenzothiazole
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Record name 6-Amino-2-mercaptobenzothiazole
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Record name 6-Amino-2-mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-amino-
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Record name 2(3H)-Benzothiazolethione, 6-amino-
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Record name 6-aminobenzothiazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the notable electrochemical properties of 6-Amino-2-mercaptobenzothiazole and how are they being utilized?

A1: this compound (6A2MBT) readily forms self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs exhibit notable electrochemical properties, particularly their ability to detect dopamine. Research shows that a gold electrode modified with a 6A2MBT SAM demonstrates an "antifouling" property against dopamine oxidation products. [] This resistance to fouling allows for the construction of a sensitive and reliable sensor for dopamine, as demonstrated by its successful application in quantifying dopamine within pharmaceutical samples. []

Q2: Beyond dopamine sensing, what other applications are being explored for this compound based on its material properties?

A2: this compound exhibits promising curing properties when combined with chloroprene-methacrylic acid copolymers. [] Studies have shown that its incorporation leads to significant enhancement in tensile strength of the resulting films, reaching up to 4000 psi after a 14-day curing period. [] This highlights its potential in developing high-performance polymeric materials for demanding applications, such as those encountered in aircraft construction. []

Q3: What is the structural characterization of this compound?

A3: While the provided research excerpts don't explicitly detail the molecular formula or weight of 6A2MBT, they highlight its structure as a benzothiazole derivative with an amino group at the 6th position and a mercapto group at the 2nd position. [, ] This specific arrangement contributes to its ability to form stable self-assembled monolayers on gold surfaces and its curing properties in specific polymer blends. Further investigation into publicly available databases and literature would be necessary for a comprehensive spectroscopic data analysis.

Q4: Are there any computational studies exploring the structure-activity relationship of this compound and its derivatives?

A4: While the provided research excerpts focus primarily on experimental findings, one study mentions the use of Quantitative Structure-Activity Relationship (QSAR) models to investigate the growth-stimulating effects of this compound derivatives on domestic animals. [] This suggests that computational chemistry techniques are being employed to understand and predict the biological activity of this compound class. Further research into the specific QSAR models utilized and their findings would be valuable.

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